molecular formula C13H10ClNO2 B15443993 N-(3-Chlorophenyl)-N-hydroxybenzamide CAS No. 67055-91-8

N-(3-Chlorophenyl)-N-hydroxybenzamide

Cat. No.: B15443993
CAS No.: 67055-91-8
M. Wt: 247.67 g/mol
InChI Key: MSKAAAQKUMGUHK-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-(3-Chlorophenyl)-N-hydroxybenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this analogue is not currently available in the searched literature, structurally related hydroxybenzamide and N-(3-chlorophenyl) benzamide compounds are frequently investigated as key intermediates and scaffolds. Related compounds serve as precursors in the asymmetric synthesis of biologically active molecules, such as benzoxazepine derivatives, which are known for their potential tranquilizing, anti-inflammatory, and neuropharmacological activities . The crystal structures of similar molecules often reveal planar aromatic ring systems stabilized by intramolecular hydrogen bonding, which can be critical for their interaction with biological targets . The synthesis of such compounds typically involves the reaction of an appropriate benzoic acid derivative with an aniline, using reagents like thionyl chloride (SOCl₂) followed by condensation in the presence of a base such as triethylamine . Researchers value this class of compounds for developing new pharmacologically active agents and studying structure-activity relationships (SAR).

Properties

CAS No.

67055-91-8

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-hydroxybenzamide

InChI

InChI=1S/C13H10ClNO2/c14-11-7-4-8-12(9-11)15(17)13(16)10-5-2-1-3-6-10/h1-9,17H

InChI Key

MSKAAAQKUMGUHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: $C{13}H{10}ClNO_2$ (exact mass: 247.04 g/mol).
  • Functional Groups : The N-hydroxy group enhances hydrogen-bonding capacity, influencing solubility and binding to biological targets. The 3-chlorophenyl group contributes to steric and electronic effects, affecting reactivity and intermolecular interactions.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The table below compares N-(3-Chlorophenyl)-N-hydroxybenzamide with structurally related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
This compound $C{13}H{10}ClNO_2$ 247.04 - N-hydroxy, 3-chlorophenyl Potential HDAC inhibition
N-(3-Chlorophenyl)benzamide $C{13}H{10}ClNO$ 231.67 - No N-hydroxy group Crystallizes in monoclinic polymorphs
4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8) $C{27}H{22}ClN3O3$ 496.94 - Quinoline-piperazine moiety NMR $\delta_H$ 8.2–7.2 ppm (aromatic)
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) $C{16}H{12}ClN_2OS$ 324.80 - Thiazole ring, 4-chlorophenyl Anti-inflammatory (IC$_{50}$ = 12 μM)
3-chloro-N-(3-methoxyphenyl)benzamide $C{14}H{11}ClNO_2$ 260.70 - 3-methoxyphenyl substituent Higher lipophilicity vs. N-hydroxy analog

Spectroscopic and Crystallographic Differences

  • NMR Data: this compound: The N-hydroxy group results in a downfield shift of the amide proton ($\deltaH \approx 10.5–11.0$ ppm). Aromatic protons resonate at $\deltaH$ 7.3–8.1 ppm. N-(3-Chlorophenyl)benzamide: Lacks the N-hydroxy proton; aromatic protons appear at $\delta_H$ 7.2–7.8 ppm. D8: Additional piperazine and quinoline protons contribute to complex splitting in the $\delta_H$ 2.5–3.5 ppm range.
  • Crystallography: The N-hydroxy group in this compound forms intramolecular hydrogen bonds (O–H···O=C), stabilizing a planar conformation. In contrast, N-(3-Chlorophenyl)benzamide exhibits two polymorphs (monoclinic and orthorhombic) with distinct packing patterns due to weaker intermolecular interactions.

Physicochemical Properties

  • Solubility : The N-hydroxy group improves aqueous solubility via hydrogen bonding, whereas N-(3-Chlorophenyl)benzamide is more lipophilic (logP ≈ 3.5 vs. 2.8 for the hydroxy analog).
  • Thermal Stability : Melting points for hydroxy-substituted benzamides are generally higher (e.g., 180–190°C) due to hydrogen-bonded networks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Chlorophenyl)-N-hydroxybenzamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves coupling 3-chloroaniline with a benzoyl chloride derivative under Schotten-Baumann conditions. Key steps include:

  • Step 1 : React 3-chloroaniline with benzoyl chloride in a biphasic system (e.g., water/dichloromethane) using a base like NaOH to maintain pH ~9–10 .
  • Step 2 : Introduce the hydroxy group via hydroxylamine hydrochloride under acidic or neutral conditions.
  • Optimization : Continuous flow reactors (as used in related benzamide syntheses) enhance reproducibility and yield by ensuring precise temperature control and reduced side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .
  • NMR : Confirm the presence of the hydroxy group (δ 9.5–10.5 ppm for -OH) and aromatic protons (δ 6.8–8.2 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~262.07) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize:

  • Enzyme Inhibition : Test against histone deacetylases (HDACs) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). IC₅₀ values <1 μM indicate strong inhibition potential .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify therapeutic windows .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

  • Hydrogen Bonding : The hydroxy group forms O–H⋯O=C bonds with adjacent molecules, stabilizing the crystal lattice (e.g., bond length ~1.8–2.0 Å) .
  • Torsion Angles : The dihedral angle between the chlorophenyl and benzamide rings (~15–30°) affects solubility and binding affinity .
  • Software : Refine data using SHELXL (for small molecules) or OLEX2, ensuring R-factor <0.05 .

Q. What strategies resolve contradictions in reported biological activities between this compound and its analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects. For example, replacing -OH with -CF₃ (as in ’s trifluoroacetyl analog) reduces hydrogen-bonding capacity but enhances lipophilicity, altering target selectivity .
  • Dose-Response Curves : Validate activity across multiple assays (e.g., HDAC inhibition vs. antimicrobial screens) to distinguish specific vs. off-target effects .

Q. How can computational modeling predict the binding mode of this compound to HDAC enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with HDAC6 (PDB: 5EDU). The hydroxy group chelates Zn²⁺ in the active site, while the chlorophenyl moiety occupies the hydrophobic pocket .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability; RMSD <2.0 Å indicates a stable binding pose .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) and isopropanol/hexane (20:80) .
  • Asymmetric Synthesis : Employ catalysts like BINOL-derived phosphoric acids to induce enantioselectivity during coupling steps .

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